Alfadex

Catalog No.
S517941
CAS No.
10016-20-3
M.F
C36H60O30
M. Wt
972.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alfadex

CAS Number

10016-20-3

Product Name

Alfadex

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol

Molecular Formula

C36H60O30

Molecular Weight

972.8 g/mol

InChI

InChI=1S/C36H60O30/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44/h7-54H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-/m1/s1

InChI Key

HFHDHCJBZVLPGP-RWMJIURBSA-N

SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O

Solubility

Soluble in DMSO

Synonyms

alpha-cyclodextrin, cyclohexaamylose, cyclomaltohexaose

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CO)CO)CO)CO)CO)O)O)O

Description

The exact mass of the compound Alfadex is 972.3169 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 269470. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Biopolymers - Glucans - Starch - Dextrins - Cyclodextrins - alpha-Cyclodextrins - Supplementary Records. It belongs to the ontological category of cyclodextrin in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Additives -> ADJUVANT; CARRIER; STABILIZER; THICKENER; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
  • Origin: α-CD is naturally produced by enzymatic degradation of starch by specific bacteria.
  • Significance: α-CD is a valuable tool in pharmaceutical research due to its ability to form inclusion complexes with various guest molecules []. This property enhances the solubility, bioavailability, and stability of poorly soluble drugs [].

Molecular Structure Analysis

  • Key features: α-CD has a truncated cone-shaped structure with a hydrophobic cavity in the center and a hydrophilic exterior []. This creates a unique microenvironment for guest molecule complexation [].
  • Notable aspects: The cyclic structure and hydrogen bonding between glucose units contribute to the stability of α-CD [].

Chemical Reactions Analysis

  • Synthesis: α-CD is commercially produced by enzymatic conversion of starch. However, the specific enzymatic process can vary depending on the desired product characteristics [].
  • Inclusion complex formation: α-CD forms inclusion complexes with various guest molecules through a non-covalent interaction process. The hydrophobic interior of the cavity encapsulates the guest molecule, while the hydrophilic exterior allows for water solubility [, ].

Physical And Chemical Properties Analysis

  • Melting point: 185-190 °C [].
  • Boiling point: Decomposes before boiling [].
  • Solubility: Highly soluble in water (5.2 g/100 mL at 25 °C) [].
  • Stability: Relatively stable under physiological conditions (pH 6-8) [].

The primary mechanism of action of α-CD in drug delivery involves inclusion complex formation. The hydrophobic cavity of α-CD encapsulates the drug molecule, improving its aqueous solubility and potentially altering its release profile [, ].

  • Generally recognized as safe (GRAS) by the US Food and Drug Administration (FDA) for specific food applications [].
  • Excessive intake may cause gastrointestinal discomfort [].

What is Alfadex?

Alfadex is a medication containing limaprost alfadex, a derivative of prostaglandin E1 (PGE1). PGE1 is a naturally occurring lipid molecule involved in various physiological processes, including vasodilation (blood vessel widening), platelet aggregation inhibition (preventing blood clots), and cytoprotection (protection of cells) [].

Potential Therapeutic Applications:

Scientific research has explored Alfadex for its potential therapeutic effects in various conditions:

  • Peripheral arterial disease (PAD)

    PAD is a circulatory disorder affecting blood flow to the legs. Studies have investigated Alfadex's ability to improve walking distance and alleviate pain symptoms in PAD patients.

  • Raynaud's disease

    This condition causes finger and toe numbness due to blood vessel narrowing. Research suggests Alfadex might improve blood flow and reduce symptoms in Raynaud's disease [].

  • Wound healing

    Studies have explored Alfadex's potential to promote wound healing by stimulating blood flow and cell growth [].

Research Focus:

  • Mechanism of action

    Researchers are investigating how Alfadex interacts with cellular receptors and signaling pathways to exert its vasodilatory and cytoprotective effects [].

  • Cellular effects

    Studies are examining Alfadex's impact on endothelial cells (lining blood vessels), smooth muscle cells (regulating blood flow), and platelets (involved in clotting) [].

  • Organ effects

    Research is exploring Alfadex's influence on blood flow dynamics in various organs, particularly the heart, kidneys, and limbs [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Hexagonal plates or blade-shaped needles. (NTP, 1992)
DryPowde

XLogP3

-12.9

Exact Mass

972.3169

Appearance

Solid powder

Melting Point

532 °F (decomposes) (NTP, 1992)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z1LH97KTRM

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 72 of 76 companies (only ~ 5.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

10016-20-3

Wikipedia

Alpha-Cyclodextrin

Use Classification

Food Additives -> ADJUVANT; CARRIER; STABILIZER; THICKENER; -> JECFA Functional Classes

General Manufacturing Information

Agriculture, forestry, fishing and hunting
.alpha.-Cyclodextrin: ACTIVE

Dates

Modify: 2023-08-15
1: Uesawa M, Muroi K, Ozawa K. Plasmapheresis-refractory transplantation-associated thrombotic microangiopathy successfully treated with pravastatin and limaprost alfadex. Ther Apher Dial. 2013 Aug;17(4):462-3. doi: 10.1111/1744-9987.12015. Epub 2013 Feb 17. PubMed PMID: 23931890.
2: Inoue Y, Sekiya N, Katayama K, Narutaki S, Yamamoto M, Iohara D, Hirayama F, Uekama K. Stabilizing effect of β-cyclodextrin on Limaprost, a PGE₁ derivative, in Limaprost alfadex tablets (Opalmon) in highly humid conditions. Chem Pharm Bull (Tokyo). 2014;62(8):786-92. Epub 2014 May 23. PubMed PMID: 24859193.
3: Kanchiku T, Imajo Y, Suzuki H, Yoshida Y, Taguchi T, Tominaga T, Toyoda K. Comparisons on efficacy of elcatonin and limaprost alfadex in patients with lumbar spinal stenosis and concurrent osteoporosis: a preliminary study using a crossover design. Asian Spine J. 2014 Aug;8(4):469-75. doi: 10.4184/asj.2014.8.4.469. Epub 2014 Aug 19. PubMed PMID: 25187864; PubMed Central PMCID: PMC4149990.
4: Inoue A, Sawada Y, Ohmori S, Omoto D, Haruyama S, Yoshioka M, Nishio D, Nakamura M. Lichenoid Drug Eruption Caused by Limaprost Alfadex. Acta Derm Venereol. 2016 Nov 2;96(7):997-998. doi: 10.2340/00015555-2435. PubMed PMID: 27068583.
5: Onda A, Kikuchi S, Yabuki S, Otani K, Nikaido T, Watanabe K, Konno S. Limaprost alfadex and nonsteroidal anti-inflammatory drugs for sciatica due to lumbar spinal stenosis. Eur Spine J. 2013 Apr;22(4):794-801. doi: 10.1007/s00586-012-2551-1. Epub 2012 Oct 23. PubMed PMID: 23090093; PubMed Central PMCID: PMC3631040.
6: Shabsigh R, Padma-Nathan H, Gittleman M, McMurray J, Kaufman J, Goldstein I. Intracavernous alprostadil alfadex (EDEX/VIRIDAL) is effective and safe in patients with erectile dysfunction after failing sildenafil (Viagra). Urology. 2000 Apr;55(4):477-80. PubMed PMID: 10736486.
7: Kurokawa R, Nagayama E, Murata H, Kim P. Limaprost alfadex, a prostaglandin E1 derivative, prevents deterioration of forced exercise capability in rats with chronic compression of the spinal cord. Spine (Phila Pa 1976). 2011 May 15;36(11):865-9. doi: 10.1097/BRS.0b013e3181e878a1. PubMed PMID: 21192291.
8: Koshitani T, Kodama T, Sato H, Takaaki J, Imamura Y, Kato K, Wakabayashi N, Tokita K, Mitsufuji S. A synthetic prostaglandin E1 analog, alprostadil alfadex, relaxes sphincter of Oddi in humans. Dig Dis Sci. 2002 Jan;47(1):152-6. PubMed PMID: 11837717.
9: Porst H, Buvat J, Meuleman E, Michal V, Wagner G. Intracavernous Alprostadil Alfadex--an effective and well tolerated treatment for erectile dysfunction. Results of a long-term European study. Int J Impot Res. 1998 Dec;10(4):225-31. PubMed PMID: 9884918.
10: Goldstein I, Auerbach S, Padma-Nathan H, Rajfer J, Fitch W, Schmitt L. Axial penile rigidity as primary efficacy outcome during multi-institutional in-office dose titration clinical trials with alprostadil alfadex in patients with erectile dysfunction. Alprostadil Alfadex Study Group. Int J Impot Res. 2000 Aug;12(4):205-11. PubMed PMID: 11079361.
11: Sugiyama N, Sasayama D, Amano N. Massive epistaxis and subconjunctival hemorrhage due to combination of paroxetine and limaprost alfadex: a case report. Prim Care Companion J Clin Psychiatry. 2007;9(3):240-1. PubMed PMID: 17632667; PubMed Central PMCID: PMC1911174.
12: Uematsu T, Umemura K, Nakano M, Kosuge K, Nakashima M. Pharmacokinetics of intravenous ataprost alfadex, a new prostaglandin I2 analog in healthy volunteers. Int J Clin Pharmacol Ther Toxicol. 1993 Aug;31(8):373-5. PubMed PMID: 8225681.
13: Shabsigh R, Padma-Nathan H, Gittleman M, McMurray J, Kaufman J, Goldstein I. Intracavernous alprostadil alfadex is more efficacious, better tolerated, and preferred over intraurethral alprostadil plus optional actis: a comparative, randomized, crossover, multicenter study. Urology. 2000 Jan;55(1):109-13. PubMed PMID: 10654905.
14: Nakade S, Komaba J, Ohno T, Kitagawa J, Furukawa K, Miyata Y. Bioequivalence study of two limaprost alfadex 5 microg tablets in healthy subjects: moisture-resistant tablet (dextran formulation) versus standard tablet (lactose formulation). Int J Clin Pharmacol Ther. 2008 Jan;46(1):42-7. PubMed PMID: 18218297.
15: Chuai M, Ogata T, Morino T, Okumura H, Yamamoto H, Schubert P. Prostaglandin E1 analog inhibits the microglia function: suppression of lipopolysaccharide-induced nitric oxide and TNF-alpha release. J Orthop Res. 2002 Nov;20(6):1246-52. PubMed PMID: 12472236.
16: Sugawara T, Hirano Y, Higashiyama N, Mizoi K. Limaprost alfadex improves myelopathy symptoms in patients with cervical spinal canal stenosis. Spine (Phila Pa 1976). 2009 Mar 15;34(6):551-5. doi: 10.1097/BRS.0b013e31819a84ec. PubMed PMID: 19282734.
17: Conde Redondo C, Herreros Rodríguez V, Rodríguez-Toves LA, Estabanez Zarranz J, Martínez Sagarra JM, Vaquero C. [Glomerular morphologic protection after acute ischemia through the administration of Surgiran: (PGE1 and Alfadex, glucose cyclic oligomer). Morphometric study]. Arch Esp Urol. 2002 Apr;55(3):241-50. Spanish. PubMed PMID: 12068755.
18: Park YS, Park JH, Kim SH, Lee MH, Lee YS, Yang SC, Kang JS. Pharmacokinetic characteristics of a vasodilatory and antiplatelet agent, limaprost alfadex, in the healthy Korean volunteers. Clin Appl Thromb Hemost. 2010 Jun;16(3):326-33. doi: 10.1177/1076029609334125. Epub 2009 Oct 13. PubMed PMID: 19825922.
19: Zhao HP, Xiang BR. Discontinued cardiovascular drugs in 2013 and 2014. Expert Opin Investig Drugs. 2015;24(8):1083-92. doi: 10.1517/13543784.2015.1051619. PubMed PMID: 26162717.
20: Inoue Y, Sekiya N, Yamamoto M, Iohara D, Hirayama F, Uekama K. Formation of the ternary inclusion complex of limaprost with α- and β-cyclodextrins in aqueous solution. Chem Pharm Bull (Tokyo). 2015;63(5):318-25. doi: 10.1248/cpb.c14-00733. PubMed PMID: 25948325.

Explore Compound Types